

1-Chloro-3-iodo-5-nitrobenzene CAS number 123158-76-9

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 1-Chloro-3-iodo-5-nitrobenzene

Cat. No.: B175260

[Get Quote](#)

An In-depth Technical Guide to **1-Chloro-3-iodo-5-nitrobenzene** (CAS Number: 123158-76-9)

This technical guide provides a comprehensive overview of the chemical and physical properties, proposed synthetic routes, and potential applications of **1-Chloro-3-iodo-5-nitrobenzene**. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, medicinal chemistry, and drug development.

Chemical and Physical Properties

1-Chloro-3-iodo-5-nitrobenzene is a halogenated nitroaromatic compound. The presence of three distinct functional groups—a chloro, an iodo, and a nitro group—on the benzene ring makes it a potentially versatile intermediate in organic synthesis. The physical and computed properties of this compound are summarized in the table below.

Property	Value	Source
CAS Number	123158-76-9	[PubChem]
Molecular Formula	C ₆ H ₃ ClINO ₂	[PubChem]
Molecular Weight	283.45 g/mol	[PubChem]
Melting Point	70 °C	ChemicalBook
Appearance	Not specified (likely a solid at room temperature)	-
LogP (calculated)	3.376	LookChem
PSA (Polar Surface Area)	45.82 Å ²	LookChem

Proposed Synthetic Routes

While a specific, detailed experimental protocol for the synthesis of **1-Chloro-3-iodo-5-nitrobenzene** is not readily available in the published literature, plausible synthetic routes can be devised based on established organic chemistry principles and analogous reactions. Two potential synthetic pathways are outlined below.

Route 1: Sandmeyer Reaction from 3-Chloro-5-iodoaniline

This proposed route utilizes the Sandmeyer reaction, a versatile method for the introduction of a variety of functional groups onto an aromatic ring via a diazonium salt intermediate.^[1] The starting material for this synthesis would be 3-chloro-5-iodoaniline.

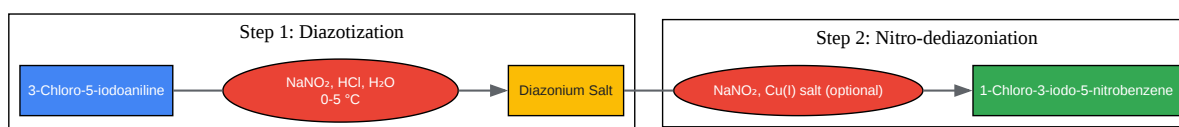
Step 1: Diazotization of 3-Chloro-5-iodoaniline

- In a three-necked flask equipped with a mechanical stirrer, thermometer, and a dropping funnel, dissolve 3-chloro-5-iodoaniline (1 equivalent) in a mixture of concentrated hydrochloric acid and water.
- Cool the resulting suspension to 0-5 °C in an ice-salt bath with vigorous stirring.
- Prepare a solution of sodium nitrite (1.1 equivalents) in deionized water.

- Add the sodium nitrite solution dropwise to the aniline suspension, ensuring the temperature is strictly maintained between 0-5 °C.
- After the addition is complete, continue stirring the mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Conversion of the Diazonium Salt to **1-Chloro-3-iodo-5-nitrobenzene**

- In a separate reaction vessel, prepare a solution of sodium nitrite in water and neutralize it with a suitable base (e.g., sodium bicarbonate) at low temperature.
- Slowly add the cold diazonium salt solution from Step 1 to the neutralized nitrite solution, maintaining the temperature below 10 °C. The addition of a copper(I) salt catalyst may be beneficial.
- Nitrogen gas will evolve. After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
- The crude product, **1-Chloro-3-iodo-5-nitrobenzene**, will precipitate out of the solution.
- Collect the solid by vacuum filtration and wash it with cold water.
- Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to yield the final product.



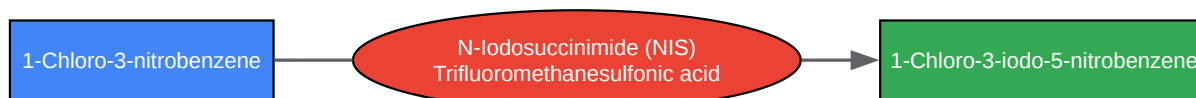
[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1-Chloro-3-iodo-5-nitrobenzene** via a Sandmeyer reaction.

Route 2: Electrophilic Iodination of 1-Chloro-3-nitrobenzene

This alternative route involves the direct iodination of commercially available 1-chloro-3-nitrobenzene. The nitro and chloro groups are deactivating towards electrophilic aromatic substitution, making this reaction challenging. However, potent iodinating reagents and conditions have been developed for such deactivated systems.[2][3]

- In a round-bottom flask, suspend 1-chloro-3-nitrobenzene (1 equivalent) and N-iodosuccinimide (NIS) (1.2 equivalents) in trifluoromethanesulfonic acid.
- Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon).
- Monitor the reaction progress by thin-layer chromatography (TLC).
- Upon completion, carefully pour the reaction mixture into a beaker containing ice-water to quench the reaction.
- Extract the aqueous mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
- Combine the organic layers and wash with a saturated aqueous solution of sodium thiosulfate to remove any unreacted iodine, followed by a wash with brine.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by column chromatography on silica gel to afford **1-Chloro-3-iodo-5-nitrobenzene**.



[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of **1-Chloro-3-iodo-5-nitrobenzene** via electrophilic iodination.

Potential Applications in Research and Drug Development

While there is no specific information available in the scientific literature regarding the biological activity or direct application of **1-Chloro-3-iodo-5-nitrobenzene** in drug development, its structure suggests potential utility as a chemical intermediate.

Halogenated nitrobenzenes are important precursors in the synthesis of a wide range of pharmaceuticals, agrochemicals, and dyes.^[4] The nitro group can be readily reduced to an amino group, which can then be further functionalized. The differential reactivity of the chloro and iodo substituents could allow for selective cross-coupling reactions, enabling the sequential introduction of different molecular fragments. This makes compounds like **1-Chloro-3-iodo-5-nitrobenzene** valuable building blocks for creating complex molecular architectures.^[5]

For instance, the carbon-iodine bond is generally more reactive than the carbon-chlorine bond in palladium-catalyzed cross-coupling reactions. This would allow for a selective reaction at the iodine position, followed by a subsequent reaction at the chlorine position under different conditions. This orthogonal reactivity is highly desirable in the synthesis of complex molecules.

Signaling Pathways and Biological Activity

Currently, there is no published data on the specific biological activity of **1-Chloro-3-iodo-5-nitrobenzene** or its involvement in any signaling pathways. In general, some halogenated nitroaromatic compounds have been investigated for their biological activities, including antimicrobial and anticancer properties.^{[6][7]} However, the toxicity of nitroaromatic compounds is also a significant consideration. Any investigation into the biological effects of this compound would require dedicated in vitro and in vivo studies.

Conclusion

1-Chloro-3-iodo-5-nitrobenzene is a chemical compound with potential as a synthetic intermediate due to its trifunctionalized aromatic core. While detailed experimental protocols for

its synthesis are not explicitly documented, plausible synthetic routes can be proposed based on well-established chemical reactions. Further research is needed to fully characterize this compound, develop optimized synthetic procedures, and explore its potential applications in medicinal chemistry and materials science.

Disclaimer: The experimental protocols provided in this document are proposed based on general chemical principles and analogous reactions found in the literature. They have not been validated for the specific synthesis of **1-Chloro-3-iodo-5-nitrobenzene** and should be performed with appropriate safety precautions by trained personnel in a laboratory setting.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Diazotisation [organic-chemistry.org]
- 2. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. bocsci.com [bocsci.com]
- 5. youtube.com [youtube.com]
- 6. scribd.com [scribd.com]
- 7. oehha.ca.gov [oehha.ca.gov]
- To cite this document: BenchChem. [1-Chloro-3-iodo-5-nitrobenzene CAS number 123158-76-9]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b175260#1-chloro-3-iodo-5-nitrobenzene-cas-number-123158-76-9]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com